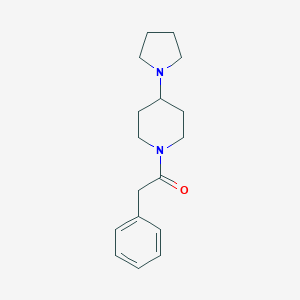![molecular formula C20H32FN3 B247045 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)
1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine, also known as FPPP, is a chemical compound that belongs to the piperazine family. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. In
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine involves its binding to the serotonin transporter and the dopamine transporter. This binding results in the inhibition of the reuptake of these neurotransmitters, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels can lead to changes in neuronal activity and behavior. 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine has also been shown to have affinity for other receptors, such as the sigma-1 receptor, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine are complex and depend on the dose and route of administration. In general, 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine has been shown to increase dopamine and serotonin levels in the brain, leading to changes in behavior and mood. It has also been shown to have effects on other neurotransmitters, such as norepinephrine and acetylcholine. 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine has been shown to have both stimulant and sedative effects, depending on the dose and individual response. It has also been shown to have potential neurotoxic effects, particularly at high doses.
実験室実験の利点と制限
1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine has several advantages for lab experiments, including its high affinity for the serotonin transporter and the dopamine transporter, which are important targets for many psychiatric and neurological disorders. It is also relatively easy to synthesize and has been well-studied in scientific literature. However, 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine also has several limitations, including its potential neurotoxic effects and its complex pharmacology, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine. One area of interest is the development of new piperazine derivatives with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the effects of 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine on other neurotransmitter systems, such as the glutamate system. Finally, 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine could be used to study the role of the serotonin and dopamine transporters in other neurological and psychiatric disorders, such as depression and schizophrenia.
Conclusion:
In conclusion, 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine is a chemical compound that has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine could lead to a better understanding of its pharmacology and potential therapeutic applications.
合成法
The synthesis of 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine involves several steps, including the reaction of 2-fluorophenylmagnesium bromide with 1-(3-chloropropyl)-4-piperidone, followed by the reaction of the resulting compound with 1-pentylpiperazine. The final product is obtained through purification and crystallization processes. This synthesis method has been well-documented in scientific literature and has been used by many researchers to produce 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine for their experiments.
科学的研究の応用
1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which are important targets for many psychiatric and neurological disorders. 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine has also been used to study the role of these transporters in drug addiction and withdrawal. In addition, 1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine has been used to investigate the effects of piperazine derivatives on the brain and their potential therapeutic applications.
特性
製品名 |
1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine |
|---|---|
分子式 |
C20H32FN3 |
分子量 |
333.5 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-4-(1-pentan-3-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C20H32FN3/c1-3-17(4-2)22-11-9-18(10-12-22)23-13-15-24(16-14-23)20-8-6-5-7-19(20)21/h5-8,17-18H,3-4,9-16H2,1-2H3 |
InChIキー |
MJQCLYHSYABAAK-UHFFFAOYSA-N |
SMILES |
CCC(CC)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
正規SMILES |
CCC(CC)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)





![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)

![1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine](/img/structure/B246985.png)